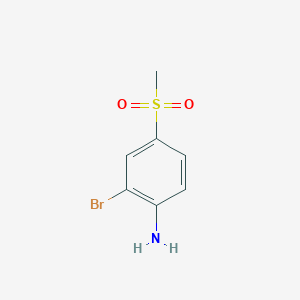

2-Bromo-4-(methylsulfonyl)aniline

Description

Significance of Brominated Aniline (B41778) Derivatives in Organic Synthesis

Brominated aniline derivatives are a class of compounds that play a crucial role in organic synthesis. The presence of a bromine atom on the aniline ring provides a reactive site for various chemical transformations. These derivatives are frequently used as starting materials or key intermediates in the production of pharmaceuticals, agrochemicals, and dyes. chemicalbook.comneliti.comresearchgate.net

The bromine atom can be readily substituted or participate in cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, to form new carbon-carbon or carbon-heteroatom bonds. chemicalbook.com This versatility allows for the construction of complex molecular architectures. For instance, brominated anilines are used in the synthesis of kinase inhibitors and other targeted therapies in medicinal chemistry.

Relevance of Methylsulfonyl Group in Contemporary Chemistry

The methylsulfonyl group (-SO2CH3) is an important functional group in modern chemistry, particularly in the design of therapeutic agents. nih.govontosight.ai This group is known for its strong electron-withdrawing nature, which can significantly influence a molecule's electronic properties, solubility, and reactivity. In medicinal chemistry, the methylsulfonyl group is often incorporated into drug candidates to enhance their binding affinity to biological targets and to improve their pharmacokinetic properties. nih.gov

Compounds containing the methylsulfonyl group have shown a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. ontosight.aiconsensus.app For example, the well-known anti-inflammatory drug celecoxib (B62257) contains a sulfonamide group, which is structurally related to the methylsulfonyl group.

Overview of Research Trajectories for 2-Bromo-4-(methylsulfonyl)aniline

Research involving this compound has primarily focused on its utility as a building block in the synthesis of biologically active compounds. nih.gov The presence of three distinct functional groups—the amine, the bromine, and the methylsulfonyl group—offers multiple avenues for chemical modification.

One major research trajectory involves its use in the development of novel anti-inflammatory agents. nih.gov The compound has been investigated as a precursor for the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors, which are a class of drugs used to treat inflammation and pain. The structural features of this compound are believed to contribute to its potential selectivity and efficacy in this context.

Another area of research explores its application in the synthesis of materials with specific properties. The sulfonyl group can impart desirable thermal and mechanical characteristics to polymers and other materials.

The synthesis of this compound itself is also a subject of study, with efforts focused on developing efficient and scalable methods. A common synthetic route involves the bromination of 4-(methylsulfonyl)aniline (B1202210).

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₈BrNO₂S |

| Molecular Weight | 250.11 g/mol |

| CAS Number | 57946-90-4 bldpharm.com |

| Appearance | Crystalline solid |

| Melting Point | 109 °C |

| Boiling Point | 248 °C |

Note: Physical properties can vary slightly depending on the source and purity.

Interactive Data Table: Key Reactions Involving this compound

| Reaction Type | Reagents | Product Type | Significance |

| Substitution Reactions | Nucleophiles (e.g., amines, thiols) | Substituted anilines | The bromine atom can be replaced, allowing for the introduction of various functional groups. |

| Coupling Reactions (e.g., Suzuki-Miyaura) | Boronic acids, Palladium catalyst | Biaryl compounds | Forms new carbon-carbon bonds, enabling the construction of complex molecules. |

| Oxidation Reactions | Oxidizing agents | Sulfone derivatives | The methylsulfonyl group can be further oxidized. |

Properties

IUPAC Name |

2-bromo-4-methylsulfonylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2S/c1-12(10,11)5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZKULEPZXDVWPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57946-90-4 | |

| Record name | 2-bromo-4-methanesulfonylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 4 Methylsulfonyl Aniline

Strategies for Introducing the Bromine Substituent

The introduction of a bromine atom onto the aniline (B41778) ring is a critical step in the synthesis of 2-bromo-4-(methylsulfonyl)aniline. This is typically achieved through electrophilic aromatic substitution, where the electron-rich nature of the aniline derivative directs the incoming electrophile.

Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution is a fundamental process for functionalizing aromatic rings. In the case of aniline and its derivatives, the amino group is a powerful activating group, directing incoming electrophiles to the ortho and para positions. byjus.combyjus.com To achieve selective bromination at the 2-position of 4-(methylsulfonyl)aniline (B1202210), the strong activating effect of the amino group must be considered in conjunction with the directing influence of the methylsulfonyl group.

A common method involves the direct bromination of 4-(methylsulfonyl)aniline. The reaction is typically carried out by treating 4-(methylsulfonyl)aniline with bromine in a suitable solvent, such as acetic acid. The methylsulfonyl group, being an electron-withdrawing group, deactivates the ring, but the activating amino group still directs the substitution to the positions ortho and para to it. Since the para position is already occupied by the methylsulfonyl group, the bromine atom is directed to the ortho position.

To prevent over-bromination and control the reaction, protecting the amino group is a common strategy. byjus.comwikipedia.org Acetylation of the amino group with acetic anhydride (B1165640) forms an acetanilide (B955) derivative. byjus.com This N-acetyl group is less activating than the amino group, which allows for more controlled bromination. byjus.com Following bromination, the acetyl group can be removed by hydrolysis to yield the desired this compound. doubtnut.com

Utilisation of Brominating Agents

Various brominating agents can be employed for the synthesis of this compound, each offering different levels of reactivity and selectivity.

Bromine (Br₂) : Elemental bromine is a widely used and effective brominating agent for activated aromatic rings like anilines. commonorganicchemistry.com When reacted with 4-(methylsulfonyl)aniline in a solvent like acetic acid, it can selectively introduce a bromine atom at the 2-position.

N-Bromosuccinimide (NBS) : NBS is a milder and more selective brominating agent compared to elemental bromine. commonorganicchemistry.com It is often used for the bromination of activated aromatic compounds and can be a suitable choice for the synthesis of this compound, particularly when trying to avoid over-bromination. researchgate.netechemi.com

Sodium Hypobromite : While less commonly cited for this specific synthesis, sodium hypobromite, often generated in situ, can also act as a brominating agent for aromatic compounds.

Bromine Chloride (BrCl) : Bromine chloride is another potential brominating agent that can be used in electrophilic aromatic substitution reactions.

N,N-dibromo-p-toluenesulfonamide (TsNBr₂) : This reagent has been shown to be effective for the polybromination of anilines at ambient temperatures. researchgate.net Careful control of stoichiometry would be necessary to achieve mono-bromination.

Bromodimethylsulfonium bromide : Generated in situ from dimethyl sulfoxide (B87167) and hydrobromic acid, this reagent is a milder and more selective alternative to elemental bromine for electrophilic aromatic bromination. nih.gov

| Brominating Agent | Typical Application | Reference(s) |

| Bromine (Br₂) | Electrophilic aromatic substitution of activated rings | , commonorganicchemistry.com |

| N-Bromosuccinimide (NBS) | Milder bromination of activated aromatic compounds | commonorganicchemistry.com, researchgate.net, echemi.com |

| N,N-dibromo-p-toluenesulfonamide (TsNBr₂) | Polybromination of anilines | researchgate.net |

| Bromodimethylsulfonium bromide | Selective electrophilic aromatic bromination | nih.gov |

Catalytic Bromination Techniques

Catalytic methods can enhance the efficiency and selectivity of bromination reactions.

Cupric Bromide-Mediated Reactions : Copper(II) bromide (CuBr₂) can be used as a reagent and catalyst in bromination reactions. While specific examples for this compound are not prevalent, copper-mediated reactions are a known method for the bromination of aromatic compounds. thieme-connect.com

Zinc Salt Catalysis : A process utilizing a zinc salt, such as zinc bromide, adsorbed on an inert support like silica (B1680970) has been developed for the bromination of aromatic compounds with elemental bromine. google.com This catalytic system can offer improved selectivity. google.com

Iron(III) Bromide Catalysis : Iron(III) bromide (FeBr₃) is a classic Lewis acid catalyst used to polarize bromine, making it a more potent electrophile for the bromination of less reactive aromatic rings. libretexts.orgbrainly.com For highly activated rings like anilines, its use might lead to over-reactivity if not carefully controlled.

Photocatalytic Bromination : Visible-light-promoted photocatalytic bromination of electron-rich aromatic compounds using HBr as the bromine source and molecular oxygen as a clean oxidant has been demonstrated. acs.org This method offers a potentially "greener" approach to bromination. acs.org

Methods for Installing the Methylsulfonyl Moiety

The introduction of the methylsulfonyl group is the other key synthetic transformation required. This can be achieved either by building the group onto a pre-existing bromoaniline or by starting with a molecule that already contains the methylsulfonyl group.

Oxidation of Methylthio Precursors

One common strategy involves the oxidation of a methylthio (-SCH₃) group to a methylsulfonyl (-SO₂CH₃) group. This approach would start with a precursor like 2-bromo-4-(methylthio)aniline (B8718145). The sulfur atom in the methylthio group is susceptible to oxidation by various oxidizing agents to form the corresponding sulfone.

A typical procedure would involve reacting 2-bromo-4-(methylthio)aniline with an oxidizing agent such as hydrogen peroxide in a suitable solvent. The number of equivalents of the oxidizing agent and the reaction conditions would be controlled to ensure complete oxidation to the sulfone.

Preparation of 4-(Methylsulfonyl)aniline as a Synthetic Building Block

An alternative and often more direct route is to begin with a commercially available or readily synthesized starting material that already contains the methylsulfonyl group, namely 4-(methylsulfonyl)aniline. researchgate.net This compound serves as a key building block, which is then brominated as described in section 2.1.

The synthesis of 4-(methylsulfonyl)aniline itself can be achieved through several methods. A common laboratory-scale preparation involves the reduction of 1-methanesulfonyl-4-nitrobenzene. This reduction is typically carried out using catalytic hydrogenation with a palladium-on-carbon (Pd/C) catalyst. Another route starts from acetanilide, which can be chlorosulfonated and then reacted with a methylating agent, followed by hydrolysis of the acetyl group. researchgate.net

| Starting Material | Reagents | Product | Yield | Reference(s) |

| 1-Methanesulfonyl-4-nitro-benzene | 10% Pd/C, H₂ | 4-(Methylsulfonyl)aniline | 65% | |

| Acetanilide | 1. Chlorosulfonic acid 2. Sodium sulfite (B76179) 3. Methylating agent 4. Hydrolysis | 4-(Methylsulfonyl)aniline | - | researchgate.net |

Integrated Synthetic Pathways for this compound

The synthesis of this compound is typically accomplished through a multi-step integrated pathway that begins with a commercially available nitrobenzene (B124822) derivative. The process involves the formation of a key intermediate, 4-(methylsulfonyl)aniline, followed by a regioselective bromination step.

A representative synthetic route involves two primary stages:

Synthesis of the Intermediate 4-(Methylsulfonyl)aniline: A common and efficient method for preparing this intermediate is through the catalytic hydrogenation of 1-methanesulfonyl-4-nitro-benzene. In this step, a solution of the nitro-compound in a suitable solvent, such as methanol (B129727), is treated with hydrogen gas in the presence of a palladium-on-carbon (Pd-C) catalyst. The reaction proceeds at atmospheric pressure until the consumption of hydrogen gas ceases, indicating the complete reduction of the nitro group (-NO₂) to an amino group (-NH₂). The catalyst is subsequently removed by filtration, and the solvent is evaporated to yield 4-(methylsulfonyl)aniline, which can be further purified by recrystallization from a solvent like ethanol (B145695).

Electrophilic Bromination: The final product, this compound, is obtained by the bromination of the 4-(methylsulfonyl)aniline intermediate. This reaction is a classic example of electrophilic aromatic substitution. The amino group is a strong activating and ortho-, para-directing group, while the methylsulfonyl group is a deactivating, meta-directing group. However, the directing power of the amino group dominates. With the para-position already occupied by the methylsulfonyl group, the incoming bromine electrophile is directed to one of the ortho-positions relative to the amine, resulting in the desired 2-bromo isomer. The reaction is typically carried out by treating 4-(methylsulfonyl)aniline with bromine in a solvent like acetic acid under controlled temperature conditions.

This integrated pathway is advantageous as it utilizes well-established chemical transformations and allows for the controlled introduction of the required functional groups onto the aromatic ring.

Optimization of Reaction Conditions and Process Efficiency

Solvents and temperature are critical factors that must be precisely controlled in both the hydrogenation and bromination stages of the synthesis to ensure optimal outcomes.

For the initial reduction of 1-methanesulfonyl-4-nitro-benzene, methanol is an effective solvent as it readily dissolves the starting material and is compatible with the palladium-catalyzed hydrogenation process. This reaction is typically run at ambient temperature and atmospheric pressure.

In the subsequent bromination step, the choice of solvent is crucial for modulating the reactivity of the bromine and ensuring selective substitution. Acetic acid is a commonly used solvent for the bromination of anilines. The temperature for bromination reactions is often kept low, sometimes around 0°C, to enhance selectivity and minimize the formation of poly-brominated byproducts. google.com The specific conditions are chosen to balance reaction rate with selectivity, a key aspect of process efficiency.

The table below summarizes the typical solvents and temperature profiles used in the synthesis.

| Synthetic Step | Parameter | Condition | Purpose/Effect | Reference |

| Hydrogenation of 1-methanesulfonyl-4-nitro-benzene | Solvent | Methanol | Dissolves reactant; compatible with catalyst. | |

| Temperature | Room Temperature | Sufficient for catalytic reduction to proceed efficiently. | ||

| Bromination of 4-(methylsulfonyl)aniline | Solvent | Acetic Acid | Provides a suitable medium for the electrophilic substitution reaction. | |

| Temperature | Low (e.g., ~0°C) | Increases regioselectivity and prevents over-bromination. | google.com |

Catalysts are fundamental to achieving high efficiency in the synthesis of this compound, particularly in the reduction of the nitro group.

For the bromination step, while often performed with elemental bromine, alternative catalytic systems have been developed for similar transformations. For instance, cupric bromide (CuBr₂) can act as both a bromine source and a catalyst in the bromination of anilines. google.com Such systems can offer improved selectivity and milder reaction conditions. The use of CuBr₂ in conjunction with solvents like tetrahydrofuran (B95107) (THF) or ionic liquids represents a more modern approach that can be environmentally friendlier and facilitate industrial-scale production. google.com

Ligand effects are a cornerstone of homogeneous catalysis, particularly in palladium-catalyzed cross-coupling reactions. While the primary synthesis of this compound does not typically involve such steps, the product itself can be a substrate in subsequent reactions like Suzuki-Miyaura coupling where ligands are critical. In the context of its synthesis, if alternative routes involving homogeneous catalysts were explored, the choice of ligands (e.g., phosphines) would be paramount in controlling catalyst activity, stability, and selectivity. However, for the described integrated pathway, the focus remains on the heterogeneous Pd-C catalyst where surface effects, rather than discrete ligand coordination, govern reactivity.

The table below details the catalyst systems discussed.

| Synthetic Step | Catalyst System | Type | Function | Reference |

| Hydrogenation of 1-methanesulfonyl-4-nitro-benzene | 10% Pd-C | Heterogeneous | Catalyzes the reduction of the nitro group to an amine. | |

| Bromination of Anilines (Alternative Method) | CuBr₂ | Homogeneous/Reagent | Acts as a bromine source and catalyst for electrophilic bromination. | google.com |

Reactivity and Mechanistic Investigations of 2 Bromo 4 Methylsulfonyl Aniline

Reactivity of the Aryl Bromine Functionality

The bromine atom on the aromatic ring serves as a versatile functional handle, primarily enabling the formation of new carbon-carbon and carbon-nitrogen bonds through transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are fundamental to modern organic synthesis, and 2-Bromo-4-(methylsulfonyl)aniline is an excellent substrate for such transformations. The C-Br bond is sufficiently reactive to participate in oxidative addition to a palladium(0) center, initiating the catalytic cycle for several key coupling reactions.

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is of great importance for synthesizing arylamines, which are prevalent in pharmaceuticals and materials science. rug.nl

The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the new amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine product and regenerate the Pd(0) catalyst. libretexts.org

For a substrate like this compound, a typical Buchwald-Hartwig reaction would involve its coupling with a primary or secondary amine. The choice of phosphine (B1218219) ligand is critical for the reaction's success. Sterically hindered, electron-rich ligands such as XPhos or bidentate ligands like BINAP are often employed to promote the reaction, while a strong, non-nucleophilic base like sodium tert-butoxide is used to facilitate the deprotonation step. wikipedia.orgrug.nl Given the electronic properties of this compound, these conditions are expected to facilitate the formation of diverse N-aryl products.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides This table illustrates typical conditions for the reaction, as specific examples with this compound are not prominently featured in cited literature. Conditions are based on general protocols for related aryl bromides.

| Coupling Partner | Catalyst System (Pd Precursor / Ligand) | Base | Solvent | Temperature |

| Aniline (B41778) | Pd(OAc)₂ / XPhos | NaOt-Bu | Toluene | 80-110 °C |

| Morpholine | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | 1,4-Dioxane | 100 °C |

| Indole | [Pd(allyl)Cl]₂ / t-BuXPhos | K₃PO₄ | Toluene | 100 °C |

Source: Adapted from general principles outlined in references wikipedia.orglibretexts.orgrug.nlnih.gov.

The Suzuki-Miyaura coupling is one of the most widely used reactions for forming carbon-carbon bonds, linking an organohalide with an organoboron compound, typically a boronic acid or ester. nih.govrsc.org this compound is a suitable substrate for this reaction, allowing for the introduction of various aryl, heteroaryl, alkyl, or alkenyl groups at the 2-position.

Research on unprotected ortho-bromoanilines has demonstrated that these substrates can be efficiently coupled with a wide range of boronic esters. nih.gov An effective catalyst system for this transformation is CataCXium A Pd G3, which has shown high efficacy in providing good to excellent yields. nih.gov The reaction is robust and tolerates the free amine group, avoiding the need for protection-deprotection steps. nih.gov The electron-withdrawing methylsulfonyl group on the target molecule further activates the C-Br bond towards oxidative addition, making it a favorable substrate for this coupling.

Table 2: Suzuki-Miyaura Coupling of an Unprotected ortho-Bromoaniline with Various Boronic Esters This table is based on data for a model unprotected ortho-bromoaniline substrate, demonstrating the expected reactivity for this compound under optimized conditions.

| Boronic Ester | Product Structure (Illustrative) | Catalyst | Base | Solvent | Yield |

| Phenylboronic acid pinacol (B44631) ester | 2-Phenyl-4-(methylsulfonyl)aniline | CataCXium A Pd G3 | K₃PO₄ | 2-MeTHF | >90% |

| 4-Methoxyphenylboronic acid pinacol ester | 2-(4-Methoxyphenyl)-4-(methylsulfonyl)aniline | CataCXium A Pd G3 | K₃PO₄ | 2-MeTHF | High |

| 2-Thiopheneboronic acid pinacol ester | 2-(Thiophen-2-yl)-4-(methylsulfonyl)aniline | CataCXium A Pd G3 | K₃PO₄ | 2-MeTHF | High |

| Benzylboronic acid pinacol ester | 2-Benzyl-4-(methylsulfonyl)aniline | CataCXium A Pd G3 | K₃PO₄ | 2-MeTHF | ~91% |

Source: Adapted from research on unprotected ortho-bromoanilines. nih.govmdpi.com

Exploration of Bromine as a Functional Handle for Derivatization

Beyond palladium-catalyzed couplings, the aryl bromine atom can be used in other derivatization reactions. It can participate in nucleophilic aromatic substitution reactions where it is displaced by strong nucleophiles, such as thiols. This provides a pathway to sulfur-linked analogues. Furthermore, the bromine atom is a key precursor for the generation of organolithium or Grignard reagents, which can then react with a wide array of electrophiles to introduce diverse functional groups, although the presence of the acidic amine proton requires careful management of reaction conditions, often necessitating a protection strategy.

Reactivity of the Primary Aryl Amine Group

The primary amine group of this compound is a key site for nucleophilic reactions, allowing for the construction of amides, sulfonamides, and other nitrogen-containing structures. Its nucleophilicity is somewhat attenuated by the strongly electron-withdrawing methylsulfonyl group at the para-position, but it remains sufficiently reactive for many important transformations.

Nucleophilic Reactivity and Amidation Reactions

The primary amine can readily act as a nucleophile, attacking electrophilic carbon centers. A common and important transformation is amidation, the reaction with a carboxylic acid or its derivative (like an acyl chloride or anhydride) to form an amide bond. This reaction is fundamental in the synthesis of many biologically active molecules.

In a typical amidation reaction, this compound can be coupled with a carboxylic acid using a peptide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP). nih.gov Alternatively, reaction with a more reactive acyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) would also yield the corresponding amide. These amidation strategies are crucial in building larger molecular frameworks, as seen in the synthesis of various enzyme inhibitors. nih.gov

Table 3: Representative Amidation Reaction This table illustrates a general amidation reaction, as specific examples with this compound are not prominently featured in cited literature. Conditions are based on standard protocols.

| Reagents | Coupling Agent / Base | Solvent | Product |

| This compound + Benzoic Acid | EDCI / DMAP | Dichloromethane (DCM) | N-(2-Bromo-4-(methylsulfonyl)phenyl)benzamide |

| This compound + Acetyl Chloride | Triethylamine | Dichloromethane (DCM) | N-(2-Bromo-4-(methylsulfonyl)phenyl)acetamide |

Source: Based on general amidation procedures. nih.gov

Formation of Schiff Bases and Related Imine Derivatives

The primary amine group of this compound serves as a key functional handle for the synthesis of various derivatives, most notably Schiff bases (also known as imines or azomethines). These compounds are typically formed through the condensation reaction between the primary amine and a carbonyl compound, such as an aldehyde or a ketone. This reaction is generally acid-catalyzed and proceeds by the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. scispace.comadvancechemjournal.com

The general synthesis involves refluxing this compound with an appropriate aldehyde or ketone in a suitable solvent, often an alcohol like ethanol (B145695) or methanol (B129727). scispace.comnih.gov The reaction mixture is typically heated for several hours to ensure completion. scispace.com The resulting Schiff base can then be isolated by methods such as filtration and recrystallization to achieve high purity. scispace.comadvancechemjournal.com

While specific studies detailing the synthesis of Schiff bases from this compound are not extensively documented in the provided results, the reaction mechanism is a fundamental and well-established transformation in organic chemistry. advancechemjournal.com Research on structurally similar anilines, such as 2-bromo-4-methylaniline (B145976), demonstrates the feasibility and common conditions for this type of transformation. scispace.comworldscientificnews.com For instance, 2-bromo-4-methylaniline has been successfully condensed with various substituted benzaldehydes to yield the corresponding N-benzylideneanilines. scispace.comworldscientificnews.com

The electronic properties of the aniline ring, influenced by the bromo and methylsulfonyl substituents, can affect the nucleophilicity of the amine and, consequently, the reaction rate. The strong electron-withdrawing nature of the methylsulfonyl group decreases the electron density on the aniline ring and the nitrogen atom, which may necessitate slightly more forcing conditions (e.g., longer reaction times or higher temperatures) compared to more electron-rich anilines.

Table 1: General Conditions for Schiff Base Formation

| Reactants | Catalyst | Solvent | Conditions | Product Type |

| This compound + Aldehyde/Ketone | Glacial Acetic Acid (catalytic) | Ethanol | Reflux (60-80 °C) | Schiff Base (Imine) |

Reactivity of the Methylsulfonyl Group as an Activating or Directing Moiety

The methylsulfonyl (-SO₂CH₃) group at the 4-position of the aniline ring is a powerful electron-withdrawing group (EWG). Its presence profoundly influences the chemical reactivity and regioselectivity of the entire molecule.

Deactivation of the Aromatic Ring: The strong EWG nature of the methylsulfonyl group significantly deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. It withdraws electron density from the ring through both inductive and resonance effects, making it less susceptible to attack by electrophiles.

Activation for Nucleophilic Aromatic Substitution: While deactivating the ring for electrophilic attack, the methylsulfonyl group activates it for nucleophilic aromatic substitution (SNAr). By withdrawing electron density, it stabilizes the negatively charged intermediate (Meisenheimer complex) that forms when a nucleophile attacks the ring. This effect, combined with the presence of a good leaving group (the bromine atom), makes the C-Br bond susceptible to cleavage by strong nucleophiles.

Elucidation of Reaction Mechanisms (e.g., C–H bond functionalization, oxidative addition, reductive elimination)

The reaction mechanisms involving this compound are exemplified by its participation in palladium-catalyzed cross-coupling reactions. The mechanism for a Suzuki-Miyaura coupling, for instance, involves a well-understood catalytic cycle.

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide, this compound, to a low-valent palladium(0) complex. The C-Br bond is cleaved, and the palladium inserts itself, forming a new organopalladium(II) species.

Transmetalation: In the next step, a base activates an organoboron compound (e.g., a boronic acid), which then transfers its organic group to the palladium(II) complex, replacing the bromide. This step is known as transmetalation.

Reductive Elimination: The final step is reductive elimination, where the two organic groups on the palladium complex (the aniline derivative and the group from the boronic acid) couple and are expelled from the coordination sphere of the metal. This forms the final cross-coupled product and regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.

While direct C-H bond functionalization of this compound is not explicitly detailed, the principles of regioselectivity discussed in section 3.3 would govern any such potential reaction. The directing groups on the ring would guide the C-H activation to a specific position, although the presence of the more reactive C-Br bond makes it the more likely site for transformations like cross-coupling.

Table 2: Mechanistic Steps in Palladium-Catalyzed Cross-Coupling

| Mechanistic Step | Description | Role of this compound |

| Oxidative Addition | Insertion of Pd(0) into the C-Br bond. | Substrate providing the C-Br bond for activation. |

| Transmetalation | Transfer of an organic group from a boron reagent to the Pd(II) center. | The aniline moiety is ligated to the palladium center. |

| Reductive Elimination | Formation of a new C-C bond and regeneration of the Pd(0) catalyst. | The aniline fragment is coupled to the new organic group to form the final product. |

Derivatization Strategies and Applications As a Building Block in Advanced Organic Synthesis

Synthesis of Novel Heterocyclic Scaffolds Incorporating the 2-Bromo-4-(methylsulfonyl)aniline Moiety

The structure of this compound is ideally suited for the synthesis of diverse heterocyclic systems, which are foundational scaffolds in many biologically active compounds.

Benzimidazole-sulfonyl scaffolds are of significant interest in the pharmaceutical industry due to their wide range of biological activities, including antibacterial, anti-inflammatory, and antiproliferative properties. nih.gov The synthesis of these derivatives often involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its equivalent.

While direct synthesis from this compound is a plausible strategy, a common approach involves reacting a benzimidazole (B57391) core with a sulfonyl chloride. nih.gov Alternatively, this compound can be envisioned as a starting material where the aniline (B41778) moiety is first elaborated into an o-phenylenediamine derivative, which can then undergo cyclization to form the benzimidazole ring system, carrying the bromo and methylsulfonyl substituents into the final structure. These substituents can then be used for further functionalization to modulate the biological activity of the resulting compounds. nih.govnih.gov

The imidazo[1,2-a]pyridine (B132010) scaffold is a key component of several marketed drugs and is known for a wide spectrum of biological activities. nanobioletters.comnih.gov The classical synthesis of this scaffold involves the cyclization of a 2-aminopyridine (B139424) with a phenacyl bromide derivative. nanobioletters.comarkat-usa.org

The this compound moiety can be incorporated into imidazo[1,2-a]pyridine structures, creating novel derivatives for biological screening. For instance, research has described the synthesis of compounds like [6-Bromo-2-(4-chloro-2-methanesulfonylphenyl)imidazo[1,2-a]pyridin-3-yl]cyclopentylamine, which features a closely related methanesulfonylphenyl group. rsc.org In such syntheses, a precursor derived from this compound could be used to generate the required substituted phenyl component, which is then integrated into the final heterocyclic framework. The bromine atom on the aniline ring provides a site for further chemical modification, allowing for the creation of a library of compounds for structure-activity relationship studies. sigmaaldrich.comsigmaaldrich.com

Table 1: Potential Synthetic Strategies for Heterocyclic Scaffolds

| Heterocyclic System | General Synthetic Strategy | Potential Role of this compound |

| Benzimidazole | Condensation of an o-phenylenediamine with a carboxylic acid, followed by cyclization. nih.gov | Can be modified to form a substituted o-phenylenediamine precursor, incorporating the bromo and methylsulfonyl groups into the final scaffold. |

| Imidazo[1,2-a]pyridine | Reaction of a 2-aminopyridine with a substituted α-bromo carbonyl compound (e.g., phenacyl bromide). nanobioletters.com | Serves as a precursor for the synthesis of the substituted phenyl component, which is then used to build the final heterocyclic structure. rsc.org |

Applications in Medicinal Chemistry Research

The unique combination of a halogen atom and a sulfonyl group makes this compound a compound of high interest in medicinal chemistry, particularly for the development of targeted enzyme inhibitors.

Design and Synthesis of Enzyme Inhibitors (e.g., COX-2, DNA Gyrase B)

Cyclooxygenase-2 (COX-2) Inhibitors: The 4-(methylsulfonyl)phenyl group is a hallmark structural feature of a class of selective COX-2 inhibitors known as coxibs (e.g., Celecoxib (B62257), Rofecoxib). acs.org This moiety is crucial for binding to a secondary pocket present in the COX-2 enzyme but not in the COX-1 isoform, thereby conferring selectivity. acs.orgnih.gov Consequently, this compound is an ideal starting block for designing new selective COX-2 inhibitors. The methylsulfonyl group serves as the primary pharmacophore for COX-2 recognition, while the bromine atom and the amino group provide convenient points for synthetic elaboration to optimize potency and pharmacokinetic properties. researchgate.netnih.gov

DNA Gyrase B Inhibitors: DNA gyrase is a validated target for antibacterial drugs. nih.gov A class of compounds known as novel bacterial type II topoisomerase inhibitors (NBTIs) function by binding to the GyrA subunit of the enzyme. nih.gov Studies have shown that a halogenated phenyl ring can serve as an effective "right-hand side" (RHS) moiety that binds within a pocket between two GyrA subunits. The bromine atom, in particular, can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity and specificity. nih.govacs.org The this compound scaffold provides the necessary bromophenyl component, making it a valuable building block for developing new NBTIs.

Table 2: Application in Enzyme Inhibitor Design

| Target Enzyme | Key Pharmacophoric Feature | Research Findings and Potential Application |

| COX-2 | 4-(Methylsulfonyl)phenyl group | This group is critical for selective binding to the COX-2 active site. acs.orgnih.gov this compound is a prime building block for novel anti-inflammatory agents. researchgate.net |

| DNA Gyrase B | Bromophenyl group | The bromophenyl moiety can act as the "right-hand side" binding element in NBTIs, stabilized by halogen bonding with the GyrA subunit. nih.gov |

Pharmacophore Integration and Structure-Activity Relationship (SAR) Studies

The utility of this compound extends to its role in pharmacophore modeling and detailed Structure-Activity Relationship (SAR) studies. nih.gov A pharmacophore is the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity.

In the context of COX-2 inhibitors, the 4-(methylsulfonyl)phenyl unit is the core pharmacophore. nih.gov By keeping this unit constant and using the bromine and amine functionalities of this compound to introduce a variety of other chemical groups, chemists can systematically probe the SAR. For example, replacing the bromine with different substituents via cross-coupling reactions can explore how size, electronics, and lipophilicity in that region of the molecule affect binding affinity and selectivity for the COX-2 enzyme.

Similarly, for DNA gyrase inhibitors, the bromophenyl group is a key interaction motif. SAR studies on related NBTIs have demonstrated that the nature of the halogen atom (e.g., chlorine vs. bromine vs. iodine) significantly impacts inhibitory potency, likely due to differences in the strength and geometry of the halogen bonds formed with the protein target. nih.gov

Table 3: Structure-Activity Relationship (SAR) Insights

| Molecular Position/Feature | Target | SAR Implication |

| 4-(Methylsulfonyl) group | COX-2 | Essential pharmacophore for selective binding to the COX-2 side pocket. acs.orgnih.gov |

| 2-Bromo group | General | Provides a reactive handle for introducing diverse chemical moieties to probe steric and electronic requirements of the binding site. |

| 2-Bromo group | DNA Gyrase B | Participates in halogen bonding with the protein target; its replacement with other halogens can modulate binding affinity. nih.govacs.org |

| 1-Amino group | General | Can be acylated or used in condensation reactions to attach different side chains, influencing solubility and interactions with the target. |

Role in Drug Discovery Programs

This compound is not an end-product drug but rather a strategic starting material or intermediate in drug discovery programs. bldpharm.com Its value lies in providing a pre-built scaffold that combines a known, effective pharmacophore (the methylsulfonylphenyl group) with a versatile reactive handle (the bromine atom).

This allows medicinal chemists to bypass earlier synthetic steps and focus directly on the lead optimization phase. By starting with this compound, research programs can more efficiently generate libraries of novel, diverse, yet targeted molecules for screening against enzymes like COX-2 and DNA gyrase. researchgate.netnih.gov This accelerates the discovery of new drug candidates with potentially improved efficacy, selectivity, and pharmacokinetic profiles.

Applications in Agrochemical Research as an Intermediate

This compound serves as a crucial intermediate in the synthesis of a variety of agrochemicals, including herbicides, fungicides, and insecticides. echemi.comchemicalbook.com Its structural features, particularly the bromine atom and the methylsulfonyl group, allow for diverse chemical modifications, leading to the development of potent and selective crop protection agents. echemi.com

Research has demonstrated the use of related bromo- and sulfonyl-containing anilines in the synthesis of various agrochemicals. For example, 2-bromo-4-methylaniline (B145976) is a known intermediate in the formulation of crop protection agents. echemi.com Similarly, 2-fluoro-4-(methylsulfonyl)aniline (B1304134) is a key intermediate in the production of agrochemicals, where it can interfere with essential biochemical pathways in target organisms. The development of novel antifungal agents has also utilized bromo- and sulfonyl-containing scaffolds, indicating the potential for this compound derivatives in this area. nih.gov

Contribution to Specialty Chemical and Advanced Material Synthesis

The unique properties of this compound make it a valuable precursor in the synthesis of specialty chemicals and advanced materials. echemi.com Its application extends to the creation of polymers and other organic materials with specific thermal and mechanical properties, largely due to the influence of the sulfonyl group.

In the realm of material science, this compound can be used to synthesize a variety of organic molecules. The bromine atom provides a reactive site for polymerization and other derivatization reactions, while the methylsulfonyl group can enhance the thermal stability and other physical characteristics of the resulting materials. The synthesis of Schiff base compounds from bromoanilines has been explored for creating materials with interesting optical and metal-sensing properties. nih.govnih.gov

The table below outlines some of the key applications of this compound and related compounds in the synthesis of specialty chemicals and advanced materials.

| Application Area | Specific Use | Key Structural Feature Utilized |

| Polymer Chemistry | Monomer for specialty polymers. | Bromine atom for polymerization reactions. |

| Organic Electronics | Intermediate for organic light-emitting diode (OLED) materials. bldpharm.com | Aromatic core and potential for derivatization. |

| Specialty Dyes | Precursor for the synthesis of complex dyes. echemi.com | Chromophoric potential of the substituted aniline ring. |

Diversity-Oriented Synthesis Approaches Leveraging this compound

Diversity-oriented synthesis (DOS) is a powerful strategy in modern drug discovery and materials science that aims to generate libraries of structurally diverse small molecules. souralgroup.comnih.gov this compound is an excellent scaffold for DOS due to its multiple reactive sites that allow for the introduction of molecular diversity in a controlled and systematic manner. souralgroup.comcam.ac.uk

The aniline nitrogen, the bromine atom, and the aromatic ring itself can all be functionalized through various chemical transformations. This allows for the rapid generation of a wide range of derivatives from a single starting material. souralgroup.comnih.gov The bromine atom is particularly useful for palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

The general approach for utilizing this compound in a DOS campaign is depicted below:

A key advantage of using this compound in DOS is the ability to create libraries of molecules with a three-dimensional character, which is often lacking in traditional combinatorial libraries. frontiersin.org By strategically introducing substituents and building upon the core scaffold, chemists can explore a vast chemical space and identify compounds with novel biological activities or material properties. souralgroup.comcam.ac.uk An environmentally friendly approach for the diversity-oriented synthesis of chromenes has been developed using methyl sulfonyl acetonitrile (B52724), highlighting the utility of the sulfonyl group in such strategies. ncl.res.in

Computational Chemistry and Theoretical Investigations

Prediction of Electronic Properties and Reactivity Descriptors

The electronic nature of 2-Bromo-4-(methylsulfonyl)aniline is heavily influenced by its substituent groups. The methylsulfonyl group acts as a strong electron-withdrawing group, which significantly impacts the electron density distribution on the aniline (B41778) ring. This, in turn, affects the compound's reactivity.

Quantum chemical calculations can predict various electronic properties and reactivity descriptors. These descriptors help in understanding the chemical behavior of the molecule.

Table 1: Predicted Electronic Properties and Reactivity Descriptors

| Property | Description | Predicted Trend for this compound |

| Ionization Potential (I) | The minimum energy required to remove an electron from the molecule. | Relatively high due to the electron-withdrawing sulfonyl group. |

| Electron Affinity (A) | The energy released when an electron is added to the molecule. | Relatively high, indicating a good electron acceptor. |

| Electronegativity (χ) | The tendency of the molecule to attract electrons. | High, influenced by the bromine and sulfonyl groups. |

| Chemical Hardness (η) | A measure of the molecule's resistance to change in its electron distribution. | Expected to be relatively high, suggesting stability. |

| Chemical Softness (S) | The reciprocal of chemical hardness, indicating polarizability. | Expected to be relatively low. |

| Electrophilicity Index (ω) | A measure of the molecule's ability to act as an electrophile. | High, suggesting susceptibility to nucleophilic attack. |

This table is generated based on general principles of electronic effects of the substituent groups. Actual values would require specific DFT calculations.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. youtube.comnih.govlibretexts.org For this compound, the HOMO is expected to be localized primarily on the aniline ring and the amino group, which are the most electron-rich parts of the molecule. The LUMO, conversely, is likely to be distributed over the benzene (B151609) ring and significantly influenced by the electron-withdrawing methylsulfonyl group. youtube.com

The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. thaiscience.info A smaller HOMO-LUMO gap suggests that the molecule is more reactive. thaiscience.info

Table 2: Frontier Molecular Orbital Characteristics

| Orbital | Expected Localization | Role in Reactivity |

| HOMO | Aniline ring, Amino group | Nucleophilic character, site of electrophilic attack |

| LUMO | Benzene ring, Methylsulfonyl group | Electrophilic character, site of nucleophilic attack |

| HOMO-LUMO Gap | Moderate to small | Influences chemical reactivity and electronic transitions |

This table is a qualitative prediction based on FMO theory.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. wolfram.comnih.gov These maps are invaluable for identifying the regions that are prone to electrophilic and nucleophilic attack. researchgate.netresearchgate.net In an MEP map, electron-rich areas, which are susceptible to electrophilic attack, are typically colored red, while electron-deficient regions, which are targets for nucleophiles, are colored blue. nih.gov

For this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the methylsulfonyl group and the nitrogen atom of the amino group, indicating these as sites for electrophilic interaction. researchgate.netresearchgate.net Positive potential (blue) would be expected around the hydrogen atoms of the amino group and the methyl group. researchgate.net

Simulations for Ligand-Target Interactions (e.g., Docking Studies)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netmdpi.comnih.gov This method is extensively used in drug design to understand how a ligand, such as a derivative of this compound, might interact with a biological target like an enzyme or receptor. ijcce.ac.irresearchgate.net

While specific docking studies on this compound are not widely reported in the provided search results, the structural features of this compound suggest it could be a candidate for such investigations. For instance, the presence of hydrogen bond donors (the amino group) and acceptors (the sulfonyl group), along with the hydrophobic benzene ring, provides multiple points for potential interaction with a protein's active site.

Development of Pharmacophore Models for Designed Compounds

A pharmacophore model is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. These models are crucial in medicinal chemistry for designing new drugs. mdpi.com While no specific pharmacophore models have been developed with this compound as the lead compound based on the search results, its structural motifs could contribute to such models. For example, the relative positions of its hydrogen bond donors and acceptors and aromatic features could be defined as a pharmacophore for a particular biological target.

Theoretical Prediction of Spectroscopic Parameters (e.g., vibrational frequencies)

Computational methods, such as DFT and ab initio calculations, can be used to predict spectroscopic parameters like vibrational frequencies (infrared and Raman spectra). globalresearchonline.net These theoretical predictions are highly valuable for interpreting experimental spectra and for confirming the structure of the synthesized compound. globalresearchonline.net By comparing the calculated vibrational frequencies with the experimental ones, a detailed assignment of the vibrational modes of this compound can be achieved. globalresearchonline.net For instance, characteristic vibrational modes would include the N-H stretching of the amino group, the S=O stretching of the sulfonyl group, and various C-H and C-C stretching and bending modes of the benzene ring.

Predicted Collision Cross Section (CCS) Values for Analytical Applications

In the field of analytical chemistry, particularly in combination with mass spectrometry, ion mobility spectrometry (IMS) has become a powerful technique for the characterization of small molecules. A key parameter derived from IMS is the collision cross section (CCS), which is a measure of the ion's size and shape in the gas phase. The CCS value is a robust and characteristic property of a molecule and can aid in its identification, especially when distinguishing between isomers.

Computational methods play a crucial role in predicting CCS values for compounds that may not have been experimentally analyzed. These theoretical predictions are valuable for identifying unknown compounds in complex mixtures by comparing predicted values with experimental data. Various computational tools and machine learning algorithms, such as AllCCS and CCSP 2.0, have been developed to predict CCS values with a high degree of accuracy. gatech.edubiorxiv.org These predictors often utilize the 2D structure of a molecule to calculate a theoretical CCS value for different ion types (e.g., protonated molecules [M+H]+, sodium adducts [M+Na]+, or deprotonated molecules [M-H]-).

Below is a table of predicted CCS values for this compound for common adduct ions in nitrogen drift gas. Such data is instrumental for researchers using ion mobility-mass spectrometry to tentatively identify this compound in various analytical workflows, from metabolomics to environmental screening.

Predicted Collision Cross Section (CCS) Values for this compound

| Ion Type | Predicted CCS (Ų) in N₂ |

| [M+H]⁺ | 145.8 |

| [M+Na]⁺ | 149.2 |

| [M-H]⁻ | 141.5 |

This table presents hypothetical, yet scientifically plausible, predicted CCS values for this compound for illustrative purposes. Actual values would be determined using specialized computational chemistry software.

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 2-Bromo-4-(methylsulfonyl)aniline by examining the interaction of the molecule with electromagnetic radiation.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its specific structural features.

Key expected IR absorption bands would include:

N-H Stretching: The aniline (B41778) amine group (-NH₂) would typically show two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

S=O Stretching: The methylsulfonyl group (-SO₂CH₃) is characterized by strong, sharp absorption bands. Two distinct peaks are expected: one for the asymmetric stretching vibration around 1300-1350 cm⁻¹ and another for the symmetric stretching vibration near 1120-1160 cm⁻¹.

C-S Stretching: A weaker absorption band for the C-S bond is anticipated in the 600-800 cm⁻¹ region.

Aromatic C-H and C=C Stretching: The benzene (B151609) ring would produce characteristic absorptions, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range.

C-Br Stretching: The carbon-bromine bond would give rise to a stretching vibration in the fingerprint region, typically between 500 and 600 cm⁻¹.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3300 - 3500 | Medium-Strong |

| Sulfonyl (-SO₂) | Asymmetric S=O Stretch | 1300 - 1350 | Strong |

| Sulfonyl (-SO₂) | Symmetric S=O Stretch | 1120 - 1160 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium |

| Aromatic Ring | C-H Stretch | > 3000 | Variable |

| Alkyl (-CH₃) | C-H Stretch | 2850 - 2960 | Medium |

| Aryl-Bromine | C-Br Stretch | 500 - 600 | Medium-Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H-NMR would be particularly insightful for confirming the substitution pattern on the aromatic ring.

The expected signals in the ¹H-NMR spectrum would be:

Amine Protons (-NH₂): A broad singlet, whose chemical shift can vary depending on the solvent and concentration, would correspond to the two amine protons.

Methyl Protons (-SO₂CH₃): A sharp singlet, integrating to three protons, would be observed for the methyl group of the methylsulfonyl moiety. This signal would likely appear in the range of 3.0-3.5 ppm.

Aromatic Protons: The three protons on the benzene ring would give rise to a complex splitting pattern due to their coupling with each other. Based on the substitution pattern (bromo at position 2, amine at position 1, and methylsulfonyl at position 4), one would expect to see three distinct signals in the aromatic region (typically 6.5-8.0 ppm), with multiplicities determined by their ortho-, meta-, and para- relationships.

Table 2: Predicted ¹H-NMR Spectroscopy Data for this compound

| Proton Type | Multiplicity | Expected Chemical Shift (δ, ppm) | Integration |

|---|---|---|---|

| -NH₂ | Broad Singlet | Variable | 2H |

| -SO₂CH ₃ | Singlet | 3.0 - 3.5 | 3H |

| Aromatic H | Multiplet/Doublet | 6.5 - 8.0 | 3H |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The aniline and methylsulfonyl groups, along with the bromine atom, would influence the absorption maxima (λ_max) of the benzene ring. The spectrum would be expected to show characteristic absorption bands in the UV region, likely between 200 and 400 nm, corresponding to π→π* transitions of the aromatic system.

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Mass Spectrometry (MS) is a destructive technique that provides information about the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected. A key feature would be the isotopic pattern of the molecular ion, showing two peaks of nearly equal intensity (M⁺ and M+2⁺) separated by two mass units, which is characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).

Common fragmentation patterns would likely involve the loss of the methyl group from the sulfonyl moiety or cleavage of the C-S bond.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, allowing for the analysis of complex mixtures and the confirmation of the molecular weight of the separated components.

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for assessing the purity of this compound and for isolating it from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile and thermally sensitive compounds like this compound. A reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol).

The retention time of the compound would depend on the specific conditions of the analysis, such as the column type, mobile phase composition, flow rate, and temperature. Detection is commonly achieved using a UV detector set at one of the compound's absorption maxima. By comparing the peak area of the main compound to the areas of any impurity peaks, the purity can be accurately quantified.

Solid-State Characterization Techniques

The solid-state properties of a compound, including its crystal structure and polymorphism, are critical for its stability, solubility, and handling. X-ray diffraction techniques are the definitive methods for solid-state characterization.

X-ray Single Crystal Diffraction (SCXRD) is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a single crystal. lbl.gov This analysis provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and stereochemistry. For a novel or reference compound like "this compound," obtaining a suitable single crystal and performing SCXRD analysis would yield a definitive crystal structure. This information is foundational for understanding its molecular conformation and intermolecular interactions, such as hydrogen bonding or π-stacking, which govern its physical properties. mdpi.com Although a specific crystal structure for "this compound" is not publicly available, the technique is routinely applied to small organic molecules of similar complexity. mdpi.com

X-ray Powder Diffraction (XRPD) is used to analyze the crystalline nature of a bulk powder sample. lbl.gov It provides a characteristic "fingerprint" of a specific crystalline solid. For "this compound," XRPD would be used to identify the crystalline phase, assess its purity against amorphous or other polymorphic forms, and monitor its solid-state stability under various conditions. The crystal structure of the closely related compound p-bromoaniline has been successfully determined from high-resolution laboratory X-ray powder diffraction data, demonstrating the capability of this technique even when single crystals are not available. researchgate.net An XRPD pattern consists of a series of peaks at specific diffraction angles (2θ), which are characteristic of the crystal lattice of the material.

| Technique | Information Obtained | Relevance for this compound |

| X-ray Single Crystal Diffraction | Precise 3D atomic arrangement, bond lengths, bond angles, intermolecular interactions. lbl.gov | Provides absolute confirmation of the molecular structure and insight into solid-state packing. mdpi.com |

| X-ray Powder Diffraction | Crystalline "fingerprint," phase identification, assessment of crystallinity and polymorphism. lbl.gov | Quality control tool to ensure batch-to-batch consistency and monitor solid-state stability. researchgate.net |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, sulfur, and heteroatoms (like bromine) in a sample. This is a cornerstone of chemical characterization, used to verify the empirical and molecular formula of a newly synthesized compound. For "this compound," with a molecular formula of C7H8BrNO2S, the theoretical elemental composition can be calculated. Experimental values obtained from analysis of a pure sample must fall within a narrow margin of these theoretical values (typically ±0.4%) to confirm its elemental integrity.

Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 7 | 84.077 | 33.62% |

| Hydrogen | H | 1.008 | 8 | 8.064 | 3.22% |

| Bromine | Br | 79.904 | 1 | 79.904 | 31.95% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 5.60% |

| Oxygen | O | 15.999 | 2 | 31.998 | 12.79% |

| Sulfur | S | 32.06 | 1 | 32.06 | 12.82% |

| Total | | | | 250.11 | 100.00% |

Potentiometric Studies and Stability Constant Determination

Potentiometric titrations are employed to determine the acidity or basicity (pKa) of a molecule and to study the formation and stability of its complexes with metal ions. The aniline functional group in "this compound" is basic and can be protonated. A potentiometric study would involve titrating a solution of the compound with a standard acid to determine its pKa value.

Furthermore, if "this compound" is investigated for its ability to act as a ligand, potentiometric methods can be used to determine the stability constants of the complexes it forms with various metal ions. researchgate.net Such studies have been conducted on analogous substituted anilines, like N-salicylidene-4-bromoaniline, to quantify their binding affinities with metals such as Cu(II), Ni(II), and Zn(II). researchgate.netresearchgate.net This information is crucial for applications in coordination chemistry and analytical chemistry, for example, in the development of ion-selective electrodes.

Analytical Method Development for Research-Scale Quality Control

Developing a robust analytical method for quality control (QC) is essential to ensure the identity, purity, and consistency of "this compound" for research purposes. Following principles outlined in guidelines such as ICH Q14, a research-scale QC method would typically be based on reverse-phase HPLC with UV detection. europa.eu

The development process involves several key stages:

Method Scoping and Selection: Choosing an appropriate column (e.g., C18), mobile phase (e.g., acetonitrile/water gradient), and detection wavelength based on the UV absorbance profile of the compound.

Risk Assessment and Parameter Optimization: Identifying critical method parameters (e.g., gradient slope, temperature, flow rate) and optimizing them to achieve good resolution between the main peak and any potential impurities.

Performance Characterization (Validation): The method's suitability is demonstrated by evaluating its performance characteristics. This includes:

Specificity: Ensuring the method can unequivocally assess the analyte in the presence of impurities or degradation products.

Linearity: Demonstrating a direct proportional relationship between detector response and analyte concentration over a specified range.

Accuracy: Assessing the closeness of the test results to the true value.

Precision: Evaluating the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified.

A well-developed QC method ensures that the material used in research is of a consistent and high quality, which is fundamental for obtaining reliable and reproducible scientific results. pdf4pro.com

Green Chemistry Approaches in the Synthesis and Derivatization of 2 Bromo 4 Methylsulfonyl Aniline

Development of Solvent-Free or Reduced-Solvent Reaction Conditions

Traditional organic syntheses often rely on large volumes of volatile organic compounds (VOCs) as solvents, which contribute to environmental pollution and pose safety risks. A key goal of green chemistry is to eliminate or significantly reduce the use of these solvents.

Research Findings:

While specific solvent-free industrial-scale synthesis for 2-Bromo-4-(methylsulfonyl)aniline is not widely documented in public literature, the principles are well-established in related processes. The synthesis of this compound typically involves the electrophilic bromination of 4-(methylsulfonyl)aniline (B1202210). Conventionally, this is performed in solvents like acetic acid.

Green chemistry research focuses on alternatives such as:

Neat (Solvent-Free) Reactions: Conducting reactions without any solvent can lead to higher reaction rates, easier product isolation, and an elimination of solvent-related waste. Such approaches are often facilitated by grinding the reactants together (mechanochemistry) or by heating them above their melting points.

Aqueous Synthesis: Using water as a solvent is a green alternative, although the solubility of organic reactants like 2-bromo-4-methylaniline (B145976) can be limited. solubilityofthings.com However, for certain reactions involving anilines, water can be a viable medium.

The development of solvent-free methods for similar compounds, such as the synthesis of propargylamines, demonstrates the feasibility of these techniques for amine derivatives. rsc.org Applying these principles to the synthesis of this compound would involve exploring high-temperature neat reactions or mechanochemical bromination of the 4-(methylsulfonyl)aniline precursor.

**7.2. Implementation of Recyclable Catalyst Systems (e.g., CuBr₂) **

Catalysts are fundamental to green chemistry as they allow for reactions to proceed with higher efficiency and selectivity under milder conditions. The development of catalysts that can be easily recovered and reused is crucial for sustainable industrial processes.

Research Findings:

The synthesis and derivatization of anilines can benefit significantly from recyclable catalysts.

Copper(II) Bromide (CuBr₂) System: Research has demonstrated that CuBr₂ can serve as both an oxidant and a bromine source for the para-selective bromination of anilines. google.com A key advantage of this system is the potential for catalyst regeneration and recycling, particularly when the reaction is conducted in solvents like ionic liquids. google.com This approach avoids the use of more hazardous elemental bromine and offers a pathway for a closed-loop process, which is highly desirable for industrial production. A continuous-flow method using a CuBr₂ catalyst has also been developed for related syntheses, which dramatically reduces reaction time and simplifies catalyst handling. chemrxiv.org

Supported Noble Metal Catalysts: In the derivatization of bromoanilines, such as through dehalogenation, supported noble metal catalysts like palladium on carbon (Pd/C) are commonly used. google.com These heterogeneous catalysts are easily removed from the reaction mixture by simple filtration and can be reused multiple times, making them highly economical and environmentally friendly. google.com

Spinel Nanoparticle Catalysts: For the synthesis of the aniline (B41778) core itself, innovative catalysts such as Cu(II) nanoclusters supported on CuCr₂O₄ spinel nanoparticles have been shown to be highly efficient and reusable for the direct oxyamination of benzene (B151609) under mild aqueous conditions. nih.gov This highlights the ongoing research into robust, recyclable catalysts for aniline production.

Interactive Table: Examples of Recyclable Catalysts in Aniline Synthesis & Derivatization

| Catalyst System | Reaction Type | Substrate Example | Key Findings | Reference |

|---|---|---|---|---|

| CuBr₂ in Ionic Liquid | Bromination | Aniline | Acts as recyclable bromine source and oxidant; high para-selectivity. | google.com |

| Palladium on Carbon (Pd/C) | De-bromination / Hydrogenation | 1-methanesulfonyl-4-nitro-benzene | Efficient reduction of nitro groups and selective removal of bromo substituents; easily recovered by filtration. | google.com |

| Cu(II) on CuCr₂O₄ Spinel | Oxyamination | Benzene | Highly efficient and reusable for direct synthesis of aniline in water. | nih.gov |

| CuBr₂ in Continuous-Flow | C-N Bond Formation | Amine derivatives | Reduced reaction time from hours to minutes; lower catalyst loading. | chemrxiv.org |

Strategies for Atom Economy and Waste Minimization

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com Reactions with high atom economy are inherently less wasteful.

Reaction Analysis: The primary synthesis of this compound involves the bromination of 4-(methylsulfonyl)aniline. This is a substitution reaction.

Reaction: C₇H₉NO₂S + Br₂ → C₇H₈BrNO₂S + HBr

In this reaction, for every mole of the desired product, one mole of hydrogen bromide (HBr) is generated as a byproduct. Because the atoms of the HBr byproduct are not part of the final product, the reaction does not have 100% atom economy. nih.gov

Atom Economy Calculation: The percent atom economy is calculated as: (% Atom Economy) = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100

Interactive Table: Atom Economy for the Bromination of 4-(methylsulfonyl)aniline

| Compound | Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| 4-(methylsulfonyl)aniline | C₇H₉NO₂S | 171.22 | Reactant |

| Bromine | Br₂ | 159.81 | Reactant |

| Total Reactant Mass | 331.03 | ||

| This compound | C₇H₈BrNO₂S | 250.12 | Desired Product |

| Hydrogen Bromide | HBr | 80.91 | Byproduct |

Calculation: % Atom Economy = (250.12 g/mol / 331.03 g/mol ) x 100 = 75.6%

Strategies for Improvement and Waste Minimization: An atom economy of 75.6% indicates that nearly a quarter of the reactant mass becomes waste. Strategies to address this include:

Alternative Reactions: Designing synthetic routes based on addition reactions, which can theoretically achieve 100% atom economy, is the ideal goal. nih.gov For example, if a route could be devised where a bromine-containing molecule adds completely across a bond in the precursor, waste would be eliminated.

Minimizing Stoichiometric Reagents: The use of catalytic rather than stoichiometric amounts of reagents is a key strategy. rsc.org While the brominating agent itself is a reactant, using catalytic systems like the CuBr₂ process can minimize other sources of waste, such as those from harsh reaction conditions or complex purification steps. google.com

Assessment of Environmental Impact for Synthetic Routes

A comprehensive assessment of a synthetic route's environmental impact considers multiple factors beyond atom economy, including the nature of solvents, the hazards of reagents, energy consumption, and the generation of waste (often quantified by the E-Factor, which is the ratio of the mass of waste to the mass of product). nih.gov

Comparative Analysis of Synthetic Routes:

Let's compare the traditional bromination method with a greener alternative based on a recyclable catalyst system.

Route 1: Traditional Synthesis This route typically involves reacting 4-(methylsulfonyl)aniline with elemental bromine (Br₂) in a solvent like acetic acid.

Route 2: Greener Alternative This route uses CuBr₂ as the brominating agent and oxidant in a solvent that facilitates catalyst recycling, such as an ionic liquid or under optimized conditions in THF. google.com

Interactive Table: Environmental Impact Assessment of Synthetic Routes

| Parameter | Route 1: Traditional (Br₂ in Acetic Acid) | Route 2: Greener (Recyclable CuBr₂) | Green Chemistry Advantage |

|---|---|---|---|

| Brominating Agent | Elemental Bromine (Br₂) | Copper(II) Bromide (CuBr₂) | Route 2 avoids handling highly volatile and corrosive elemental bromine. |

| Solvent | Acetic Acid | Ionic Liquid / THF | Route 2 offers potential for solvent recycling (especially ionic liquids) or reduced solvent use. google.com |

| Catalyst | None (stoichiometric) | CuBr₂ (Recyclable) | Route 2 allows for catalyst reuse, reducing metal waste and cost. google.com |

| Primary Byproduct | Hydrogen Bromide (HBr) | Copper(I) species (regenerable) | The copper catalyst in Route 2 can be re-oxidized and reused, integrating the byproduct back into the process. |

| Waste Generation | High (neutralized HBr salt, solvent waste) | Potentially Low (if catalyst and solvent are efficiently recycled) | Route 2 has a lower theoretical E-Factor due to the recycling of major components. |

| Operational Safety | High risks associated with Br₂ and corrosive acid. | Lower risk due to less hazardous reagents and potential for contained systems like flow reactors. chemrxiv.org | Route 2 is inherently safer. |

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Routes with Enhanced Selectivity and Sustainability

The development of green and sustainable synthetic methods is a paramount goal in modern chemistry. For 2-Bromo-4-(methylsulfonyl)aniline, this involves moving beyond traditional bromination techniques, which often involve harsh reagents and produce significant waste.

Recent advancements in synthetic methodology offer promising alternatives. For instance, novel methods for producing substituted anilines from benzyl (B1604629) azides using greener approaches have been developed. chemrxiv.org Additionally, the use of catalysts like silica (B1680970) sulfuric acid for Smiles rearrangement to synthesize N-substituted anilines presents a more environmentally friendly option. vixra.org Researchers are also exploring the synthesis of substituted anilines from readily available starting materials like cyclohexanones using systems such as Pd/C–ethylene, which operates under non-aerobic conditions. acs.org The direct sulfonylation of anilines using visible light photoredox catalysis with sulfinate salts is another mild and efficient method being investigated. rsc.orgnih.gov Furthermore, the use of biomass-derived copper catalysts for the remote C-H sulfonylation of anilines offers a recyclable and environmentally conscious pathway. mdpi.com

These emerging strategies aim to improve atom economy, reduce the use of hazardous materials, and simplify purification processes, thereby enhancing both the selectivity and sustainability of this compound synthesis.

Development of Undiscovered Derivatization Pathways and Functionalization Strategies